

An In-depth Technical Guide to Desethylbilastine: Structure, Properties, and Biological Activity

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Compound of Interest		
Compound Name:	Desethylbilastine	
Cat. No.:	B15330403	Get Quote

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Desethylbilastine is the primary, albeit minor, metabolite of bilastine, a potent and selective second-generation H1 antihistamine. This document provides a comprehensive technical overview of **desethylbilastine**, focusing on its chemical structure, physicochemical properties, metabolic pathway, and mechanism of action. Detailed representative experimental protocols for its analysis are also presented, alongside mandatory visualizations of key biological and experimental workflows to support research and development activities.

Chemical Structure and Identification

Desethylbilastine is formed via the O-dealkylation of the parent compound, bilastine. This metabolic transformation involves the removal of the terminal ethyl group from the 2-ethoxyethyl side chain attached to the benzimidazole ring, resulting in a primary alcohol (hydroxyethyl) moiety.

The IUPAC name for **desethylbilastine** is 2-[4-[2-[4-[1-(2-hydroxyethyl)-1H-benzo[d]imidazol-2-yl]piperidin-1-yl]ethyl]phenyl]-2-methylpropanoic acid.

Parent Compound: Bilastine Metabolite: Desethylbilastine



Diagram 1: Metabolic Conversion of Bilastine to Desethylbilastine



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Caption: Metabolic O-dealkylation of bilastine to form **desethylbilastine**.

Physicochemical Properties

Experimental data for the physicochemical properties of **desethylbilastine** are not widely available in peer-reviewed literature, which is common for a minor metabolite. The following properties have been calculated based on its chemical structure.

Property	Value	Source
Molecular Formula	C26H33N3O3	Calculated
Molecular Weight	435.56 g/mol	Calculated
IUPAC Name	2-[4-[2-[4-[1-(2-hydroxyethyl)-1H-benzo[d]imidazol-2-yl]piperidin-1-yl]ethyl]phenyl]-2-methylpropanoic acid	Derived
Melting Point	Data not available	-
Boiling Point	Data not available	-
Aqueous Solubility	Data not available	-
рКа	Data not available	-
LogP	Data not available	-



Pharmacology and Mechanism of Action

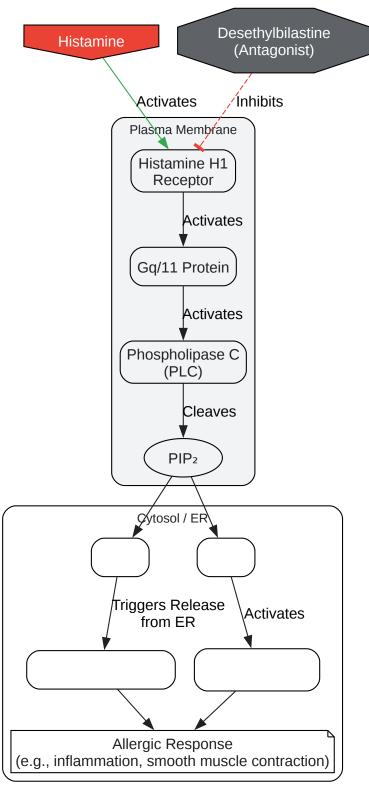
As a direct metabolite, **desethylbilastine** is expected to retain the pharmacological activity of its parent compound, acting as a selective antagonist of the histamine H1 receptor.

Mechanism of Action: The histamine H1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by histamine, initiates an intracellular signaling cascade. This process is central to the allergic inflammatory response. The H1 receptor is coupled to the Gq/11 protein.[1][2] Activation leads to the dissociation of the Gαq subunit, which in turn activates the enzyme Phospholipase C (PLC).[3][4] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4] [5] IP3 binds to receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²+).[2][3] Concurrently, DAG activates Protein Kinase C (PKC).[5] The combined elevation of intracellular Ca²+ and activation of PKC leads to downstream effects characteristic of an allergic response, such as smooth muscle contraction, increased vascular permeability, and sensory nerve stimulation.

Desethylbilastine, like bilastine, acts as an inverse agonist/antagonist, binding to the H1 receptor and preventing its activation by histamine, thereby blocking the entire downstream signaling cascade.

Diagram 2: Histamine H1 Receptor Signaling Pathway and Point of Inhibition





H1 Receptor Signaling Cascade

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Caption: H1 receptor signaling via the Gq/PLC pathway and its inhibition by **desethylbilastine**.



Representative Experimental Protocols

A validated, publicly available protocol specifically for **desethylbilastine** is not available. The following section details a representative methodology for the extraction and quantification of **desethylbilastine** from human plasma, based on established methods for bilastine and other antihistamines.[6][7][8]

Objective

To quantify the concentration of **desethylbilastine** in human plasma samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Materials and Reagents

- Human plasma (K₂EDTA)
- Desethylbilastine reference standard
- Isotopically labeled internal standard (e.g., Desethylbilastine-d4)
- Acetonitrile (LC-MS grade)
- Methanol (LC-MS grade)
- Formic acid (LC-MS grade)
- Water (Ultrapure, 18.2 MΩ·cm)
- Solid Phase Extraction (SPE) cartridges (e.g., Mixed-mode Cation Exchange)

Sample Preparation: Solid Phase Extraction (SPE)

- Pre-treatment: Thaw plasma samples at room temperature. To 200 μ L of plasma, add 20 μ L of the internal standard working solution and 200 μ L of 2% formic acid in water. Vortex for 30 seconds.
- SPE Cartridge Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of ultrapure water.



- Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
- Washing: Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol to remove interferences.
- Elution: Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.
- Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 μL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

LC-MS/MS Analysis

- LC System: UHPLC system
- Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 μm)
- Mobile Phase A: 0.1% Formic Acid in Water
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile
- Gradient:

0-0.5 min: 10% B

0.5-3.0 min: 10% to 90% B

o 3.0-3.5 min: 90% B

3.5-4.0 min: 90% to 10% B

4.0-5.0 min: 10% B (re-equilibration)

Flow Rate: 0.4 mL/min

Injection Volume: 5 μL

• MS System: Triple quadrupole mass spectrometer



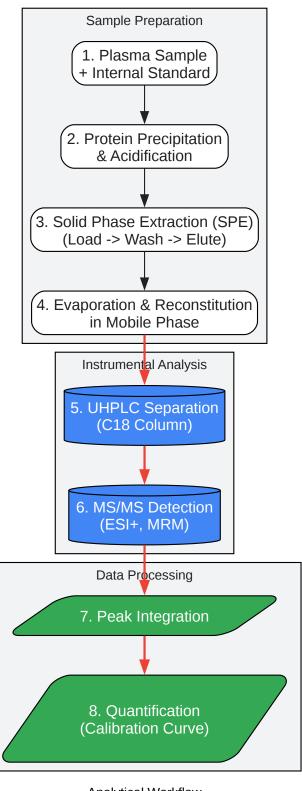




- Ionization: Electrospray Ionization, Positive Mode (ESI+)
- Detection: Multiple Reaction Monitoring (MRM)
 - Note: Specific Q1/Q3 transitions for **desethylbilastine** and its internal standard would need to be determined via infusion and optimization.

Diagram 3: Experimental Workflow for Analysis of **Desethylbilastine** in Plasma





Analytical Workflow

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Caption: A representative workflow for the bioanalysis of **desethylbilastine**.



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